(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride
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Overview
Description
(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the aminomethyl and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group may form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane rings, such as cyclopropanecarboxylic acid derivatives.
Aminomethyl compounds: Molecules containing aminomethyl groups, like aminomethylbenzoic acid.
Phenyl-containing compounds: Compounds with phenyl groups, such as phenylalanine derivatives.
Uniqueness
(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride is unique due to its combination of a cyclopropane ring, aminomethyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
105310-42-7 |
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Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
[(1S,2R)-2-[di(propan-2-yl)carbamoyl]-2-phenylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)16(20)17(10-15(17)11-18)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11,18H2,1-4H3;1H/t15-,17+;/m1./s1 |
InChI Key |
OJDNEJHPHWQMHK-KALLACGZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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